molecular formula C6HBr3INO2 B2388457 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid CAS No. 2376729-83-6

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid

Cat. No. B2388457
CAS RN: 2376729-83-6
M. Wt: 485.695
InChI Key: BLCANWVEQVHDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid (TBIPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated pyridine derivative that has been found to exhibit promising biological activities.

Mechanism of Action

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid's mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid has been found to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid's unique properties make it an attractive compound for use in lab experiments. Its halogenated structure makes it a useful tool for studying the effects of halogenation on biological activity. However, 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid's limited solubility in water can make it challenging to work with in some experiments.

Future Directions

There are several potential future directions for 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid research. One area of interest is the development of 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid derivatives with improved solubility and biological activity. 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid's potential use as a fluorescent probe for monitoring metal ions could also be further explored. Additionally, 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid's antibacterial and anti-inflammatory activities make it a promising candidate for the development of new drugs for the treatment of bacterial infections and inflammatory diseases.
Conclusion:
In conclusion, 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid is a unique chemical compound that has gained significant attention in scientific research due to its promising biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid and its derivatives could lead to the development of new drugs and tools for use in various scientific research areas.

Synthesis Methods

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid can be synthesized through a multistep process starting from 2,4,6-tribromopyridine. The first step involves the conversion of 2,4,6-tribromopyridine to 2,4,6-tribromo-5-iodopyridine through the reaction with iodine. The resulting compound is then subjected to carboxylation using carbon dioxide and a base catalyst to obtain 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid.

Scientific Research Applications

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid has been studied for its potential use in various scientific research areas, including medicinal chemistry, drug discovery, and organic synthesis. It has been found to exhibit antiproliferative, anti-inflammatory, and antibacterial activities. 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid has also been studied for its potential use as a fluorescent probe for monitoring metal ions.

properties

IUPAC Name

2,4,6-tribromo-5-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr3INO2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCANWVEQVHDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Br)Br)I)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid

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